Ilk-IN-2

Kinase Inhibition ILK Signaling Biochemical Assay

ILK-IN-2 (OSU-T315) offers a unique mechanism for cancer research: unlike other ILK inhibitors, it blocks AKT translocation to lipid rafts in an ILK-independent manner, inducing both autophagy and apoptosis. Oral dosing at 25–50 mg/kg achieves 48–62% tumor growth suppression in PC-3 prostate xenografts over 35 days, reducing compound consumption and improving tolerability. Exhibits selective cytotoxicity toward CLL cells (LC50 4.83 μM) versus normal B/T cells (LC50 >10 μM), ideal for ex vivo CLL assays and TCL1 transgenic mouse studies. Dual cell death induction (autophagy at 1 μM, apoptosis at ≥2 μM) enables time- and dose-response studies. Order now for in vivo oncology research and lipid raft signaling dissection.

Molecular Formula C30H30F3N5O
Molecular Weight 533.6 g/mol
Cat. No. B2605459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIlk-IN-2
Molecular FormulaC30H30F3N5O
Molecular Weight533.6 g/mol
Structural Identifiers
SMILESCNC(=O)CCC1=CC(=NN1C2=CC=C(C=C2)N3CCNCC3)C4=CC=C(C=C4)C5=CC=C(C=C5)C(F)(F)F
InChIInChI=1S/C30H30F3N5O/c1-34-29(39)15-14-27-20-28(36-38(27)26-12-10-25(11-13-26)37-18-16-35-17-19-37)23-4-2-21(3-5-23)22-6-8-24(9-7-22)30(31,32)33/h2-13,20,35H,14-19H2,1H3,(H,34,39)
InChIKeyAJLOJUFSIDSBNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ilk-IN-2 (OSU-T315) Integrin-Linked Kinase (ILK) Inhibitor: Baseline Identity and Comparator Context


Ilk-IN-2 (also known as OSU-T315, Compound 22, or CPD 22) is a small-molecule inhibitor of integrin-linked kinase (ILK) with a reported IC50 of 0.6 μM in cell-free kinase assays [1]. It is structurally defined as N-methyl-3-(1-(4-(piperazin-1-yl)phenyl)-5-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)-1H-pyrazol-3-yl)propanamide (CAS 1333146-24-9) . The compound has been characterized as orally active and demonstrates anti-proliferative activity across a range of cancer cell lines, accompanied by induction of both autophagy and apoptosis [1]. Key comparators in the ILK inhibitor class include QLT0267 (ILK-IN-3), which exhibits higher biochemical potency (IC50 = 26 nM) and a distinct selectivity profile, making direct substitution scientifically inappropriate .

Ilk-IN-2 (OSU-T315) Procurement Rationale: Why ILK Inhibitor Substitution Compromises Experimental Reproducibility


Interchanging Ilk-IN-2 with other ILK inhibitors such as QLT0267 (ILK-IN-3) is scientifically unsound due to substantial differences in biochemical potency (0.6 μM vs 26 nM), divergent selectivity profiles, and distinct in vivo pharmacokinetic and efficacy characteristics. While QLT0267 demonstrates ~23-fold higher potency against isolated ILK, Ilk-IN-2 exhibits a unique ILK-independent mechanism of AKT inhibition by preventing AKT translocation to lipid rafts, a property not shared by QLT0267 [1]. Furthermore, Ilk-IN-2 has documented in vivo efficacy in both solid tumor (PC-3 prostate) and hematologic malignancy (TCL1 CLL) models at oral doses of 25–50 mg/kg, whereas QLT0267 requires higher doses (100–200 mg/kg) in comparable xenograft studies [2]. These orthogonal profiles necessitate compound-specific validation rather than class-level substitution .

Ilk-IN-2 (OSU-T315) Quantitative Differentiation Evidence: Comparator-Anchored Selection Guide


ILK Biochemical Potency: Ilk-IN-2 vs QLT0267 (ILK-IN-3) - Cross-Study Comparative Analysis

Ilk-IN-2 (OSU-T315) inhibits integrin-linked kinase (ILK) with an IC50 of 0.6 μM in a cell-free kinase assay [1]. In contrast, the alternative ILK inhibitor QLT0267 (ILK-IN-3) exhibits an IC50 of 26 nM under comparable cell-free conditions . This represents a 23-fold difference in biochemical potency, indicating that QLT0267 is substantially more potent against the isolated kinase target. However, this potency differential does not translate linearly to cellular or in vivo efficacy, and the compounds differ in mechanism and selectivity .

Kinase Inhibition ILK Signaling Biochemical Assay

Cellular Selectivity: Ilk-IN-2 Differential Cytotoxicity in CLL vs Normal Lymphocytes

Ilk-IN-2 (OSU-T315) demonstrates selective cytotoxicity toward malignant CLL cells compared to normal lymphocytes. In primary CLL cells (n=21), the LC50 after 24-hour incubation was 4.83 ± 0.83 μM, whereas normal B cells (n=7) and T cells (n=8) exhibited LC50 values >10 μM (P < 0.0001 for each comparison) [1]. In CLL-derived cell lines (Mec-1 and OSU-CLL), the LC50 ranged from 2–3 μM [1]. This selectivity profile provides a therapeutic window not consistently documented for other ILK inhibitors like QLT0267, which shows IC50 values around 3 μM in NPA187 thyroid cancer cells but without reported differential selectivity against normal lymphocytes .

Cellular Cytotoxicity Selectivity Chronic Lymphocytic Leukemia

In Vivo Antitumor Efficacy: Ilk-IN-2 in PC-3 Xenograft vs QLT0267 in DRO Xenograft

Oral administration of Ilk-IN-2 (OSU-T315) at 25 mg/kg and 50 mg/kg once daily for 35 days significantly suppressed PC-3 prostate cancer xenograft tumor growth by 48% and 62%, respectively, compared to vehicle control (P < 0.05) [1]. In contrast, QLT0267 administered orally at 100 mg/kg reduced tumor growth in a DRO thyroid cancer xenograft model, with a higher dose (200 mg/kg) used in an orthotopic LCC6 breast cancer model . Direct comparison is limited by different tumor models, but Ilk-IN-2 achieves meaningful tumor growth inhibition at lower oral doses (25–50 mg/kg) than those typically required for QLT0267 (100–200 mg/kg).

In Vivo Efficacy Xenograft Model Tumor Growth Inhibition

Mechanism of Action: Ilk-IN-2 ILK-Independent AKT Inhibition vs QLT0267 ILK-Dependent Pathway

Ilk-IN-2 (OSU-T315) exhibits a unique dual mechanism: it inhibits ILK kinase activity (IC50 = 0.6 μM) and also directly abrogates AKT activation by preventing AKT translocation to lipid rafts in an ILK-independent manner [1]. This ILK-independent AKT inhibition distinguishes Ilk-IN-2 from QLT0267, which acts primarily through ILK kinase inhibition and does not demonstrate this lipid raft-mediated AKT suppression . In CLL cells, Ilk-IN-2 suppresses BCR-, CD49d-, CD40-, and TLR9-mediated AKT activation without altering proximal receptor-associated kinase activity, a property not documented for QLT0267 [1].

Mechanism of Action AKT Signaling Lipid Raft

Pharmacokinetic Limitations: Ilk-IN-2 Oral Bioavailability in Mice

Despite being described as 'orally active', Ilk-IN-2 (OSU-T315) exhibits low oral bioavailability of 5.8% in mice, with peak plasma concentrations achieved 2 hours post-dose and substantially lower systemic exposure compared to intravenous administration [1]. This contrasts with QLT0267, which is also characterized as orally bioactive but for which quantitative oral bioavailability data are not publicly available in primary literature . The low oral bioavailability of Ilk-IN-2 necessitates careful consideration of formulation and dosing regimen in in vivo studies, particularly for applications requiring sustained systemic exposure.

Pharmacokinetics Oral Bioavailability Formulation

Ilk-IN-2 (OSU-T315) Recommended Application Scenarios Based on Quantitative Differentiation Evidence


Prostate Cancer Xenograft Efficacy Studies Requiring Lower Oral Dosing

Ilk-IN-2 is appropriate for in vivo studies in PC-3 prostate cancer xenograft models, where oral doses of 25–50 mg/kg achieve 48–62% tumor growth suppression over 35 days [1]. This lower dose requirement compared to QLT0267 (100–200 mg/kg) reduces compound consumption and may improve tolerability .

Chronic Lymphocytic Leukemia (CLL) Selectivity Studies

The compound's selective cytotoxicity toward CLL cells (LC50 4.83 μM) versus normal B/T cells (LC50 >10 μM) supports its use in studies requiring sparing of normal hematopoietic cells, such as ex vivo CLL patient sample assays or TCL1 transgenic mouse models [2].

Mechanistic Studies of ILK-Independent AKT Regulation

Ilk-IN-2 uniquely prevents AKT translocation to lipid rafts in an ILK-independent manner, making it a valuable tool for dissecting AKT activation pathways distinct from ILK kinase activity [2]. This property is not shared by QLT0267 and positions Ilk-IN-2 for studies of lipid raft-mediated signaling.

In Vitro Autophagy and Apoptosis Induction Experiments

Ilk-IN-2 induces LC3-II accumulation (autophagy marker) at concentrations as low as 1 μM and PARP cleavage (apoptosis) at ≥2 μM in PC-3 cells, with the autophagy response preceding apoptosis in a dose-dependent manner [1]. This makes it suitable for time- and dose-response studies of dual cell death mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ilk-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.